3-((2-Chloro-5-methylphenoxy)methyl)azetidine
Overview
Description
3-((2-Chloro-5-methylphenoxy)methyl)azetidine is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa) . This suggests that 3-[(2-chloro-5-methylphenoxy)methyl]azetidine may also target auxin receptors.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that this compound may interact with its targets by mimicking the auxin growth hormone . This leads to rapid, uncontrolled growth in certain organisms, effectively causing them to "grow to death" .
Biochemical Pathways
Similar compounds are known to affect the auxin signaling pathway , which plays a crucial role in plant growth and development. The compound’s interaction with this pathway could lead to downstream effects such as uncontrolled cell growth and eventual cell death .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the organism, metabolized to exert their effects, and eventually excreted . These properties would impact the bioavailability of the compound, determining how effectively it can exert its effects within the organism.
Result of Action
Based on the behavior of similar compounds, it can be inferred that this compound may cause rapid, uncontrolled growth in certain organisms, leading to their eventual death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-5-methylphenoxy)methyl)azetidine typically involves the reaction of 2-chloro-5-methylphenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-5-methylphenoxy)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-((2-Chloro-5-methylphenoxy)methyl)azetidine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar in structure but contain a three-membered ring.
Other Azetidines: Compounds with different substituents on the azetidine ring.
Uniqueness
3-((2-Chloro-5-methylphenoxy)methyl)azetidine is unique due to the presence of the 2-chloro-5-methylphenoxy group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]azetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-2-3-10(12)11(4-8)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQXDGCFDBLIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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